N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group, a pyrimidinylamino group, and a piperidinylmethanone moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to introduce the chloro and fluoro substituents.
Synthesis of the pyrimidinylamino intermediate:
Coupling of intermediates: The chloro-fluorophenyl intermediate is then coupled with the pyrimidinylamino intermediate using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzoic acid
- 2-Fluorodeschloroketamine
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-14-9-11(18)1-2-13(14)16(23)22-7-4-12(5-8-22)21-15-3-6-19-10-20-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGRLINBLBRJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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